molecular formula C12H18BrN B13304875 [(2-Bromo-4-methylphenyl)methyl](butan-2-yl)amine

[(2-Bromo-4-methylphenyl)methyl](butan-2-yl)amine

Cat. No.: B13304875
M. Wt: 256.18 g/mol
InChI Key: KZVFKSIBEUWFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties (2-Bromo-4-methylphenyl)methylamine is a secondary amine featuring a 2-bromo-4-methylphenylmethyl group attached to a butan-2-yl (sec-butyl) substituent. Its molecular formula is C₁₂H₁₇BrN, with a molecular weight of 255.2 g/mol. The bromine atom at the ortho position and the methyl group at the para position on the aromatic ring contribute to its steric and electronic characteristics.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-10(3)14-8-11-6-5-9(2)7-12(11)13/h5-7,10,14H,4,8H2,1-3H3

InChI Key

KZVFKSIBEUWFES-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by a substitution reaction with butan-2-ylamine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-methylphenyl)methylamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce methyl-substituted phenylmethylamine .

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine, featuring a brominated aromatic ring and an aliphatic amine group, holds promise in medicinal chemistry and organic synthesis. Its molecular formula is C8H10BrNC_8H_{10}BrN and it has a molecular weight of approximately 255.17 g/mol. The presence of bromine enhances the aromatic ring's reactivity, facilitating chemical transformations. Research indicates it may interact with biological targets like enzymes and receptors, with the bromine atom potentially enhancing binding affinity.

Potential Applications

  • Medicinal Chemistry :
    • (2-Bromo-4-methylphenyl)methylamine can potentially be used to create new pharmaceuticals because it interacts with enzymes and receptors in biological systems.
    • Interaction studies are performed to understand how (2-Bromo-4-methylphenyl)methylamine behaves in biological systems. These studies involve looking at its binding affinity, metabolic pathways, and potential toxicity.
    • Specific studies are necessary to elucidate its exact mechanisms of action and therapeutic potential.
  • Organic Synthesis :
    • (2-Bromo-4-methylphenyl)methylamine is used as a building block in organic synthesis for creating more complex molecules.
    • The presence of the bromine substituent enhances the reactivity of the aromatic ring, facilitating further chemical transformations.

Structural Similarities

Several compounds share structural similarities with (2-Bromo-4-methylphenyl)methylamine:

Compound NameStructural Features
(2-Bromo-5-chlorophenyl)methylamineContains chlorine instead of methyl group
(3-Bromo-4-chlorophenyl)methylamineDifferent bromine position on phenyl ring
(4-Bromo-3-methylphenyl)methylamineMethyl group at different position

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related amines with aromatic and alkyl substituents. Key differences include halogen positioning, alkyl chain length, and additional functional groups, which affect reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(2-Bromo-4-methylphenyl)methylamine C₁₂H₁₇BrN 255.2 2-Bromo-4-methylphenyl, sec-butyl
(4-Bromophenyl)methylamine C₁₀H₁₅BrN 229.2 4-Bromophenyl, isopropyl (smaller alkyl chain, para-bromo)
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.2 4-Bromo-3-fluorophenyl, sec-butyl (additional fluorine for enhanced polarity)
(Butan-2-yl)[(4-methylphenyl)methyl]amine C₁₂H₁₉N 177.3 4-Methylphenyl, sec-butyl (no bromine, lower lipophilicity)
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine C₁₅H₁₆BrNO 305.2 4-Bromo-2-phenoxy, methyl (phenoxy increases polarity)
[(2-Bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine C₁₅H₁₈BrNO 308.2 2-Bromophenyl, furan-containing alkyl (heterocyclic influence)

Key Findings:

Substituent Effects on Reactivity: Bromine at the ortho position (target compound) enhances steric hindrance compared to para-bromo analogs (e.g., (4-Bromophenyl)methylamine). This may limit access to reactive sites in cross-coupling reactions.

Alkyl Chain Influence :

  • The sec-butyl group in the target compound provides greater lipophilicity (logP ~3.5) compared to isopropyl (logP ~2.8) or methyl (logP ~1.5) substituents, favoring membrane permeability.

Biological and Synthetic Relevance :

  • Compounds like [(2-bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine demonstrate that heterocyclic moieties (e.g., furan) can modulate solubility and metabolic stability.
  • The absence of bromine in (Butan-2-yl)[(4-methylphenyl)methyl]amine reduces molecular weight and halogen-dependent toxicity, making it a safer pharmaceutical intermediate.

Crystallographic and Docking Insights: Structural analogs with phenoxy groups (e.g., {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine) exhibit enhanced hydrogen-bonding capabilities, critical for protein-ligand interactions. Brominated phenylmethylamines are frequently used in ligand synthesis for transition-metal catalysis, leveraging bromine’s utility in Suzuki-Miyaura couplings.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine, a compound featuring a brominated aromatic ring and an aliphatic amine group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, including its antimicrobial and anticancer properties, as well as its synthetic applications.

Chemical Structure and Properties

The molecular formula of (2-Bromo-4-methylphenyl)methylamine is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of approximately 255.17 g/mol. The compound consists of a 2-bromo-4-methylphenyl group attached to a butan-2-ylamine moiety. The presence of the bromine atom enhances the reactivity of the aromatic ring, making it suitable for various chemical transformations and biological interactions.

Biological Activity

Research indicates that (2-Bromo-4-methylphenyl)methylamine interacts with several biological targets, including enzymes and receptors. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

A study on related compounds revealed promising antimicrobial properties. For instance, derivatives with similar structures exhibited significant antibacterial and antifungal activities comparable to established standards such as norfloxacin and fluconazole . The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeStandard Comparison
p2AntibacterialComparable to Norfloxacin
p3AntifungalComparable to Fluconazole

Anticancer Activity

(2-Bromo-4-methylphenyl)methylamine has shown potential in anticancer applications. In vitro studies have demonstrated that structurally related compounds can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma). The anticancer activity is often assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment .

Table 2: Anticancer Efficacy in Cell Lines

CompoundCell LineIC50 (µM)Comparison
p2MCF75Comparable to 5-Fluorouracil
p3A54910Moderate activity

The biological activity of (2-Bromo-4-methylphenyl)methylamine may be attributed to its ability to bind effectively to specific targets within cells. Molecular docking studies suggest that the compound can fit into the binding sites of various proteins, influencing their function and leading to therapeutic effects .

Synthesis and Applications

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves multi-step organic reactions where the brominated phenyl group is introduced via electrophilic substitution reactions. This compound serves as a precursor for developing pharmaceutical agents due to its unique structural features that enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.